molecular formula C15H14N2O B3337105 N'-(Diphenylmethylidene)acetohydrazide CAS No. 52919-86-5

N'-(Diphenylmethylidene)acetohydrazide

Cat. No.: B3337105
CAS No.: 52919-86-5
M. Wt: 238.28 g/mol
InChI Key: LDPAYVLWDUACGH-UHFFFAOYSA-N
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Description

N'-(Diphenylmethylidene)acetohydrazide is an acylhydrazone derivative characterized by a central acetohydrazide backbone conjugated with a diphenylmethylidene group. This compound belongs to the broader class of Schiff bases, which are formed via condensation between a hydrazide and a carbonyl-containing compound. For instance, vanillin-derived acetohydrazides were synthesized using (diphenylmethylidene)hydrazine, suggesting a similar pathway for this compound .

Structurally, the diphenylmethylidene group introduces steric bulk and aromaticity, which may influence physicochemical properties such as solubility, crystallinity, and intermolecular interactions. The presence of the hydrazide moiety (-NH-NH-CO-) enables hydrogen bonding and coordination with metal ions, a feature exploited in medicinal and materials chemistry.

Properties

IUPAC Name

N-(benzhydrylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-12(18)16-17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPAYVLWDUACGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312994
Record name N'-(Diphenylmethylidene)acetohydrazide
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Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52919-86-5
Record name NSC265439
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Record name N'-(Diphenylmethylidene)acetohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACID DIPHENYLMETHYLENEHYDRAZIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(Diphenylmethylidene)acetohydrazide can be synthesized through the condensation reaction between benzaldehyde and acetohydrazide. The reaction typically involves the following steps:

    Mixing: Benzaldehyde and acetohydrazide are mixed in an appropriate solvent, such as ethanol or methanol.

    Heating: The mixture is heated under reflux conditions to facilitate the condensation reaction.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain pure N’-(Diphenylmethylidene)acetohydrazide.

Industrial Production Methods

In an industrial setting, the production of N’-(Diphenylmethylidene)acetohydrazide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Condensation Reactions

N'-(Diphenylmethylidene)acetohydrazide reacts with aldehydes and ketones to form hydrazones. For example:

  • With aromatic aldehydes : The compound undergoes condensation with substituted benzaldehydes (e.g., 4-chloro-3-nitrobenzaldehyde) to yield N'-arylidene derivatives. This reaction is typically conducted in dioxane or ethanol under reflux, producing hydrazones in 65–85% yields .

  • Mechanism : The reaction proceeds via nucleophilic attack of the hydrazide’s NH group on the carbonyl carbon of the aldehyde, followed by dehydration .

Key Data :

Reaction PartnerConditionsProductYieldSource
4-Chloro-3-nitrobenzaldehydeReflux in dioxane, 6 hN'-(4-Chloro-3-nitrobenzylidene)acetohydrazide65%
BenzaldehydeEthanol, refluxN'-Benzylideneacetohydrazide78%

Oxidation Reactions

The compound participates in oxidative coupling reactions, particularly with sulfur sources:

  • With S₈ : In the presence of Ag₂CO₃, N'-(Diphenylmethylidene)acetohydrazide reacts with elemental sulfur to form N,N′-disulfanediyl-bis(acetohydrazide) derivatives .

  • Mechanism : Silver-mediated electrophilic attack of sulfur facilitates N–S bond formation, followed by oxidative coupling .

Key Data :

Oxidizing AgentCatalystProductYieldSource
S₈Ag₂CO₃N,N′-Disulfanediyl-bis(acetohydrazide)72%
IrCl₆²⁻-Benzoic acid (via oxidation)Quantitative

Coordination Chemistry

The hydrazide acts as a ligand for transition metals:

  • Cu(II) Complexes : Forms stable coordination compounds with Cu(II) ions, leveraging its imine and carbonyl groups .

  • Catalytic Activity : Cu(II) complexes catalyze azide–epoxide–alkyne cycloaddition (AAC) reactions in water .

Structural Parameters :

Bond TypeBond Length (Å)Angle (°)Source
Cu–N(imine)1.98N–Cu–O = 89.5
Cu–O(carbonyl)1.92-

Substitution Reactions

The acetyl group undergoes nucleophilic substitution:

  • With amines : Reacts with primary amines (e.g., aniline) to form N-alkylated hydrazides in polar solvents like DMSO .

  • With thiols : Thiols displace the acetyl oxygen, yielding thioacetohydrazide derivatives .

Reaction Scope :

NucleophileSolventProductYieldSource
AnilineDMSON-Phenylacetohydrazide68%
EthanolEthanolEthoxyacetohydrazide55%

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions:

  • With azides : Forms triazoles under Cu(I) catalysis, though this reactivity is less explored compared to its coordination chemistry .

Acid/Base Reactivity

  • Protonation : The imine nitrogen is protonated in acidic media, forming a hydrazinium ion .

  • Deprotonation : In basic conditions, the NH group loses a proton, enhancing nucleophilicity .

Scientific Research Applications

Chemical Applications

Organic Synthesis:
N'-(Diphenylmethylidene)acetohydrazide serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, acting as a building block for various chemical reactions. Its reactivity allows for the formation of derivatives that can be tailored for specific applications in research and industry.

Reagent in Chemical Reactions:
The compound is employed as a reagent in several chemical reactions, including condensation reactions and hydrazone formations. Its ability to form stable complexes with metals also makes it useful in coordination chemistry .

Biological Applications

Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this hydrazide have shown activity against human malignant melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The mechanism involves inhibition of cancer cell proliferation and potential induction of apoptosis .

Antimicrobial Properties:
Research has demonstrated that certain derivatives possess significant antimicrobial activity. Compounds derived from this compound have been tested against various bacterial strains, showing effectiveness particularly against Staphylococcus pneumoniae and Pseudomonas aeruginosa. This suggests potential applications in developing new antimicrobial agents .

Medicinal Chemistry

Drug Development:
this compound is being explored as a precursor for novel pharmaceuticals. Its derivatives are under investigation for their therapeutic potential, particularly in oncology and infectious diseases. The ongoing research focuses on optimizing these compounds to enhance their efficacy and reduce side effects .

Enzyme Inhibition Studies:
The compound has been studied for its ability to inhibit specific enzymes, which is crucial for understanding its role in biochemical pathways. This property makes it a candidate for further exploration in drug design aimed at enzyme-targeted therapies .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the anticancer effects of derivativesShowed significant inhibition of A375 and HT-29 cell lines
Antimicrobial Activity Research Tested various derivatives against bacteriaIdentified effective compounds against Staphylococcus pneumoniae
Coordination Chemistry Study Investigated coordination compoundsDemonstrated catalytic activity in organic reactions

Mechanism of Action

The mechanism of action of N’-(Diphenylmethylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Diphenylmethylidene Group: The diphenyl moiety may reduce solubility in aqueous media compared to monosubstituted benzylidene derivatives (e.g., 4-chloro or 4-dimethylamino analogs) but enhances stability via hydrophobic interactions .
  • Electron-Withdrawing/Donating Groups : Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit higher lipophilicity and membrane permeability, whereas electron-donating groups (e.g., -N(CH₃)₂) improve solubility .

Anti-Inflammatory Activity

Compound Model/Assay Activity (% Inhibition or IC₅₀) Reference
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) Carrageenan-induced rat paw edema 32–58% inflammation reduction (vs. diclofenac: 35–74%)
(E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) TNF-α suppression in macrophages 55.8% TNF-α inhibition at 100 µmol/kg
This compound Not directly reported Predicted activity based on structural analogs: Moderate due to steric hindrance

Key Observations :

  • Chlorobenzylidene Derivatives : The 4-chloro substitution enhances anti-inflammatory activity by improving target binding (e.g., COX-2 or TNF-α inhibition) .

Antimicrobial and Anticancer Activity

Compound Target Activity (MIC or IC₅₀) Reference
2-(Benzothiazolylthio)-N'-(4-fluorobenzylidene)acetohydrazide (4d) C6 glioma cells IC₅₀ = 18 nM (comparable to CHS 828)
N'-(4-tert-Butylbenzylidene)-2-(4-chlorophenyl-pyridazinone)acetohydrazide E. coli ATCC 35218 MIC = 12.5 µg/mL
This compound Not reported Hypothesized to show moderate activity due to planar aromatic system

Key Observations :

  • Benzothiazole/Pyridazinone Hybrids: Conjugation with heterocycles (e.g., benzothiazole) enhances DNA intercalation or enzyme inhibition .
  • Diphenylmethylidene Group : May interfere with microbial cell wall penetration but could inhibit topoisomerases via intercalation.

Enzyme Inhibition and Selectivity

Compound Target Enzyme IC₅₀/Selectivity Reference
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide MAO-B IC₅₀ = 1.8 nM (SI = 766.67)
N'-(4-Chlorobenzylidene)-2-(4-nitrophenyl-piperazinyl)acetohydrazide Acetylcholinesterase (AChE) IC₅₀ = 8.2 µM
This compound Not studied Potential MAO-B inhibition due to aromatic stacking

Key Observations :

  • MAO-B Selectivity: Nitrobenzothiazole derivatives achieve nanomolar inhibition via π-π stacking and hydrogen bonding .
  • Diphenylmethylidene Group : Likely to exhibit MAO-B selectivity but requires experimental validation.

Biological Activity

N'-(Diphenylmethylidene)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2OC_{16}H_{16}N_2O, with a molecular weight of 256.31 g/mol. The structure features a diphenylmethylidene moiety, which is crucial for its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis in pathogens and cancer cells.
  • Cell Membrane Interaction : Its hydrophobic characteristics allow it to interact effectively with lipid membranes, leading to increased permeability and disruption of microbial integrity.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to oxidative damage in target cells, contributing to its anticancer effects.

Biological Activities

The compound exhibits a range of biological activities, as summarized below:

Activity Description
Antimicrobial Demonstrates significant antimicrobial properties against various bacteria and fungi by disrupting cell membranes.
Anticancer Induces apoptosis in cancer cells, inhibits cell proliferation, and promotes oxidative stress.
Anti-inflammatory Modulates cytokine production and inhibits inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against clinical strains of bacteria. Results indicated that the compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was found to involve disruption of the bacterial cell wall integrity .
  • Anticancer Properties :
    • Research published in Acta Pharmaceutica demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The study reported that the compound induced apoptosis through the activation of caspase pathways and increased levels of ROS .
  • Anti-inflammatory Effects :
    • A preliminary study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-(Diphenylmethylidene)acetohydrazide and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation of acetohydrazide with substituted benzaldehydes. For example, 2-(thien-2-yl)acetohydrazide reacts with benzaldehyde in ethanol under reflux (80°C, 1 h) to form the Schiff base. Post-reaction, the product is purified via recrystallization (EtOH) and washing with cold solvents (EtOH/Et₂O) to remove unreacted precursors . Catalysts like trifluoroacetic acid (TFA) may enhance yield, as seen in the synthesis of N-(pyridinylmethylene)acetohydrazide derivatives (63–75% yield) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Confirms imine (C=N) bond formation (~1600–1650 cm⁻¹) and hydrazide NH stretches (~3200–3400 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and hydrazide NH signals (δ 9–11 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and imine (C=N, ~150–155 ppm) groups .
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₅H₁₄N₂O at m/z 263.1) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., ethanol) favor Schiff base formation.
  • Catalysis : Acidic catalysts (e.g., TFA) enhance electrophilicity of carbonyl groups .
  • Workup : Sequential washing with cold ethanol/ether removes unreacted aldehydes, while recrystallization improves purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -Cl) enhance enzyme inhibition. For example:

  • Compound 212 (4-methylbenzylidene derivative) exhibits IC₅₀ = 6.84 ± 1.3 µM against α-glucosidase, outperforming unsubstituted analogs .
  • Substituents like naphthyl (Compound 210 ) improve π-π stacking with enzyme active sites, increasing potency . Computational docking (AutoDock Vina) can predict binding affinities pre-synthesis .

Q. What strategies resolve contradictions in bioactivity data across similar derivatives?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent enzyme concentrations (e.g., 0.5 U/mL for α-glucosidase) and incubation times .
  • Control Compounds : Use reference inhibitors (e.g., acarbose, IC₅₀ = 378.2 ± 0.12 µM) to normalize inter-study variability .
  • Metabolic Stability Testing : Evaluate compound degradation in simulated gastric fluid (pH 2.0, 37°C) to explain discrepancies in in vivo vs. in vitro results .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) stabilize this compound in crystalline phases?

  • Methodological Answer : X-ray crystallography reveals:

  • Intramolecular O–H⋯O hydrogen bonds in N'-(3,4-dihydroxybenzylidene)acetohydrazide, planarizing the molecule (dihedral angle = 5.40°) .
  • Parallel π[C(=O)N(H)N=C]⋯π(phenyl) interactions enhance thermal stability (decomposition >250°C) .

Q. What computational methods predict the physicochemical properties of novel derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G**) to determine frontier molecular orbitals (HOMO-LUMO gap) and polarizability .
  • Topological Polar Surface Area (TPSA) : Predicts bioavailability (e.g., TPSA = 23.6 Ų for this compound, indicating moderate membrane permeability) .

Data Contradiction Analysis

Q. Why do some acetohydrazide derivatives show variable IC₅₀ values against the same enzyme?

  • Methodological Answer :

  • Stereoelectronic Effects : Bulky substituents (e.g., anthracenyl in 230 ) may sterically hinder enzyme binding, increasing IC₅₀ (7.34 ± 0.3 µM) compared to smaller groups .
  • Protonation States : At physiological pH, the hydrazide NH group may ionize, altering charge distribution and affinity .

Experimental Design Considerations

Q. How to design a high-throughput screening workflow for acetohydrazide-based inhibitors?

  • Methodological Answer :

  • Library Synthesis : Use combinatorial chemistry to generate 50–100 derivatives with diverse substituents (e.g., aryl, heteroaryl) .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots at varying substrate concentrations .
  • Counter-Screening : Test selectivity against off-target enzymes (e.g., α-amylase) to minimize side effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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